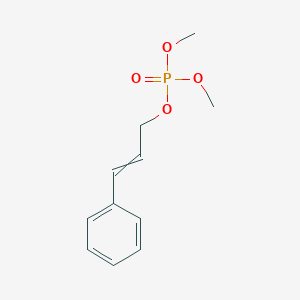![molecular formula C9H16N2 B14486791 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-53-2](/img/structure/B14486791.png)
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, an amino group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methyl-2-pentenenitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: Similar in structure but lacks the nitrile group.
3-Methyl-2-pentenenitrile: Similar but does not have the amino group.
Isopropylamine: Contains the amino group but lacks the nitrile and double bond.
Uniqueness
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66102-53-2 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-5-8(4)9(6-10)11-7(2)3/h7,11H,5H2,1-4H3 |
InChI Key |
JOFSZBOJEZEDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
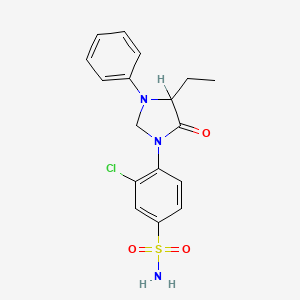

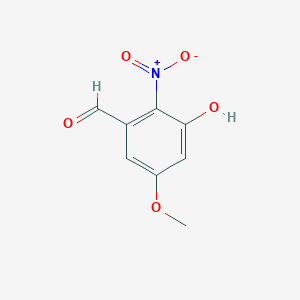


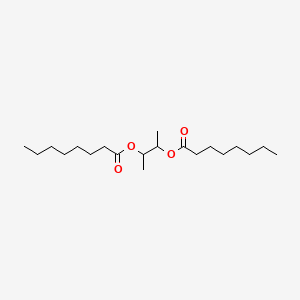
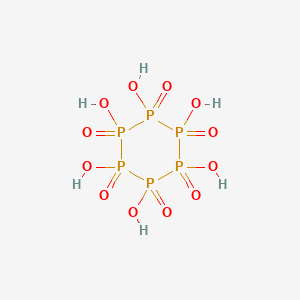
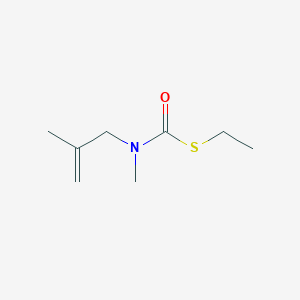
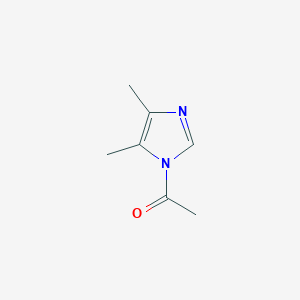
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
